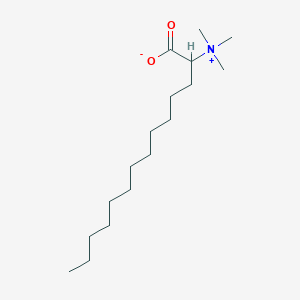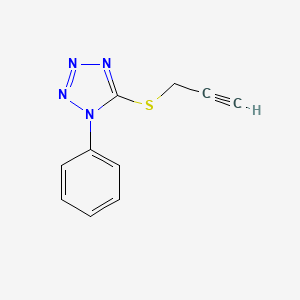
Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties. The presence of an azido group at the 3’ position and the dimethylamino group at the 5’ position distinguishes it from other nucleosides. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral and anticancer studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine typically involves multiple steps, starting from a suitable nucleoside precursor. One common method involves the selective protection of hydroxyl groups, followed by the introduction of the azido group at the 3’ position through nucleophilic substitution. The dimethylamino group is then introduced at the 5’ position using appropriate reagents and conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has shown potential as an antiviral and anticancer agent. Studies have demonstrated its ability to inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.
相似化合物的比较
Similar Compounds
- 3’-Azido-2’,3’-dideoxyuridine
- 3’-Azido-2’,3’-dideoxyadenosine
- 3’-Azido-2’,3’-dideoxyguanosine
Uniqueness
Compared to similar compounds, 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has unique structural features, such as the dimethylamino group at the 5’ position. This modification enhances its stability and bioavailability, making it a more effective therapeutic agent in certain applications.
属性
CAS 编号 |
111495-89-7 |
|---|---|
分子式 |
C11H16N6O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N6O4/c1-16(2)7-4-17(11(20)13-10(7)19)9-3-6(14-15-12)8(5-18)21-9/h4,6,8-9,18H,3,5H2,1-2H3,(H,13,19,20)/t6-,8+,9+/m0/s1 |
InChI 键 |
SGKHUXSYWIWHBC-NBEYISGCSA-N |
手性 SMILES |
CN(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
规范 SMILES |
CN(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















